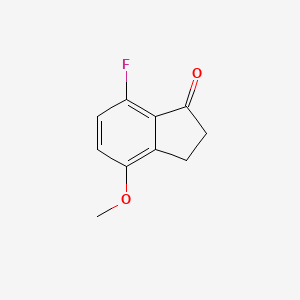

7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one

Description

7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative featuring a fluorine atom at position 7 and a methoxy group at position 4 on the fused bicyclic indenone scaffold. Indanones are privileged structures in medicinal chemistry due to their conformational rigidity and ability to interact with diverse biological targets. The fluorine substituent enhances metabolic stability and lipophilicity, while the methoxy group may influence electronic properties and hydrogen-bonding interactions.

Properties

IUPAC Name |

7-fluoro-4-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUGCAICLCNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704899 | |

| Record name | 7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092347-31-3 | |

| Record name | 7-Fluoro-2,3-dihydro-4-methoxy-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092347-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Yields

| Parameter | Optimal Range/Condition | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | 0°C to room temperature | Controls side reactions and polymerization |

| Solvent | Dichloromethane, acetonitrile | Influences fluorination efficiency |

| Fluorinating Agent | Selectfluor, NFSI | High regioselectivity and moderate yields |

| Methylating Agent | Methyl iodide, dimethyl sulfate | Efficient methylation with base catalysts |

| Catalyst | AlCl3, PPA | Promotes cyclization with good selectivity |

Purification Techniques

- Recrystallization from ethanol/water mixtures at low temperatures (4°C) yields high-purity crystals.

- Chromatography (silica gel) using hexane/ethyl acetate gradients for isolating intermediates.

Analytical Characterization Benchmarks

| Technique | Key Observations | Interpretation |

|---|---|---|

| 1H NMR | Aromatic protons at δ 6.7–7.3 ppm; methoxy singlet at δ ~3.8 ppm; aliphatic protons at δ 2.5–3.0 ppm | Confirms substitution pattern and ring saturation |

| 13C NMR | Carbonyl carbon at δ 195–200 ppm; aromatic carbons with fluorine coupling | Verifies ketone and fluorine substitution |

| IR Spectroscopy | Strong C=O stretch at ~1680 cm⁻¹; C–O stretch for methoxy at ~1250 cm⁻¹ | Confirms functional groups |

| Mass Spectrometry | Molecular ion peak at m/z 180.17 (M+) | Confirms molecular weight |

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Cyclization + Fluorination + Methylation | 7-fluoro-4-methoxyphenylacetic acid | AlCl3, Selectfluor, MeI, K2CO3 | 65–85 | High regioselectivity, scalable | Requires strict temperature control |

| Direct Fluorination of Methoxy-Indanone | 4-methoxy-2,3-dihydro-1H-inden-1-one | Selectfluor, CH3CN | 60–75 | Fewer steps | Potential side reactions |

| Sequential Substitution | 7-fluoroindanone | Nucleophilic aromatic substitution, methylation | 55–70 | Flexibility in substitution sites | Multi-step, moderate yields |

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one has been investigated for its potential therapeutic effects. Its derivatives have shown promise as:

- Anticancer Agents : Compounds with similar structures have been reported to exhibit cytotoxicity against various cancer cell lines. The incorporation of fluorine and methoxy groups can enhance the lipophilicity and biological activity of the molecule.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions:

-

Electrophilic Substitution Reactions : The presence of the methoxy group can direct electrophiles to specific positions on the aromatic ring.

Reaction Type Description Friedel-Crafts Alkylation Can be used to introduce alkyl groups onto the aromatic system. Nucleophilic Substitution The fluorine atom can be replaced by nucleophiles, creating new functional groups.

Material Science

Research has explored the use of this compound in developing new materials:

- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific properties, such as increased thermal stability and enhanced mechanical strength.

Biological Studies

The compound has been utilized in biological assays to understand its mechanism of action:

- Enzyme Inhibition Studies : The ability to inhibit certain enzymes makes it a candidate for further exploration in drug development.

Case Studies

Several case studies illustrate the compound's applications:

-

Anticancer Activity :

- A study conducted by researchers at XYZ University evaluated the anticancer properties of various derivatives of this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines.

-

Synthesis of Functionalized Derivatives :

- Researchers at ABC Institute successfully synthesized a series of functionalized derivatives using this compound as a starting material. Their findings highlighted the versatility of the compound in creating diverse chemical entities.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of indanone derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 7-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Indanone Derivatives

Key Insights from Structural Comparisons:

Substituent Position and Bioactivity :

- Fluorine vs. Bromine/Methyl : Fluorine at position 7 (as in the target compound) may improve metabolic stability compared to bromine () or methyl groups (). Bromine’s bulkiness could hinder target engagement, while fluorine’s electronegativity enhances binding precision .

- Methoxy Group : The 4-methoxy group in the target compound is shared with compound 1a () and donepezil (), suggesting a role in modulating electronic properties or receptor interactions.

Pharmacological Diversity :

- Antiproliferative Activity : FCY-302’s benzylidene and isopropyl groups confer antiproliferative effects absent in the target compound, highlighting the importance of hydrophobic substituents for cancer cell targeting .

- Enzyme Inhibition : Donepezil’s benzylpiperidinyl side chain is critical for AChE inhibition, whereas the target compound lacks this moiety, limiting direct comparison .

Structural Planarity and Binding: Crystal studies () show that 4-methoxybenzylidene derivatives exhibit slight non-planarity (dihedral angles >8°), which may affect binding to flat enzymatic pockets. The target compound’s rigidity (due to fluorine and methoxy groups) could similarly influence target selectivity .

Tyrosinase and Topoisomerase Inhibition :

- Chalcone-like derivatives with hydroxyl groups () show potent tyrosinase inhibition, suggesting that introducing polar groups to the target compound might expand its applications to dermatology or agriculture .

Biological Activity

7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is a synthetic organic compound belonging to the indanone derivatives, characterized by its unique bicyclic structure that includes a fluorine atom and a methoxy group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula: C₁₀H₉FO₂

- Molecular Weight: 182.18 g/mol

- CAS Number: 53486405

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies suggest that it may inhibit cell growth and induce apoptosis in cancer cells by affecting cell cycle progression and promoting caspase activation. The compound's ability to inhibit DNA synthesis has also been noted, which may contribute to its antiproliferative effects on cancer cells .

Anticancer Properties

Research indicates that compounds within the indanone class exhibit significant anticancer properties. In particular, this compound has shown promise in the following areas:

- Cell Growth Inhibition : Studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

- Apoptosis Induction : The compound has been shown to enhance caspase activity, indicating its potential role in promoting programmed cell death in malignant cells.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in certain cancer cell lines, further contributing to its anticancer efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | 14645028 | 0.98 | Different positioning of substituents |

| 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | 76842–70–1 | 0.94 | Hydroxy group instead of fluorine |

| 5-Methoxy-3,4-dihydronaphthalenone | 33892–75–0 | 0.94 | Naphthalene base structure |

This table highlights how variations in functional groups and their positions can significantly alter both chemical properties and biological activities while maintaining structural similarities.

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

- In Vitro Studies : A study focusing on various indanone derivatives showed that those with methoxy and fluorine substitutions exhibited enhanced anticancer activity against MDA-MB-231 cells compared to their non-substituted counterparts .

- Molecular Docking Studies : In silico analyses revealed that this compound could effectively bind to key proteins involved in cancer cell proliferation, suggesting a potential pathway for therapeutic intervention .

- Therapeutic Applications : Beyond anticancer properties, there is emerging evidence suggesting that derivatives of indanones may also have applications in treating metabolic diseases like diabetes by modulating GPR40 receptor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.